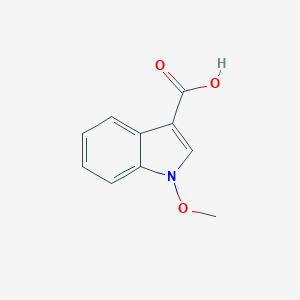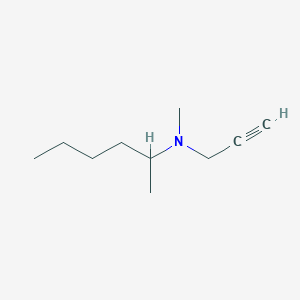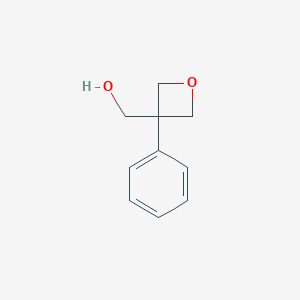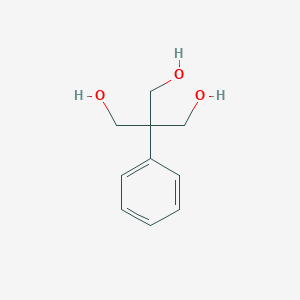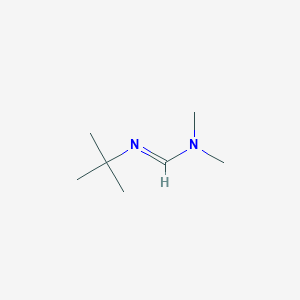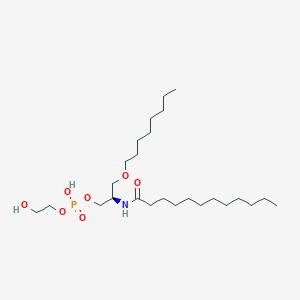
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol, also known as ODAPG, is a synthetic phospholipid that has gained significant attention in scientific research due to its potential applications in various fields. ODAPG is a glycerophospholipid derivative that contains a hydrophobic octyl chain and a hydrophilic phosphoryl head group.
Aplicaciones Científicas De Investigación
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol is in the field of drug delivery. Due to its amphiphilic nature, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can form stable liposomes that can encapsulate hydrophobic drugs and deliver them to specific target cells. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol-based liposomes have been shown to have superior drug loading capacity and stability compared to conventional liposomes.
Mecanismo De Acción
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol exerts its biological effects through its interaction with cell membranes. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can integrate into the cell membrane and alter its fluidity and permeability. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has also been shown to modulate the activity of various membrane-bound enzymes and receptors. These effects can lead to changes in cellular signaling pathways and ultimately affect cellular functions.
Efectos Bioquímicos Y Fisiológicos
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has been shown to have a wide range of biochemical and physiological effects. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can induce apoptosis in cancer cells by altering the expression of various apoptotic signaling proteins. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has also been shown to modulate the activity of various ion channels and transporters, which can affect cellular homeostasis. In addition, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol is its ability to form stable liposomes that can encapsulate hydrophobic drugs. This property makes 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol an attractive candidate for drug delivery applications. However, the synthesis of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can be challenging and requires specialized equipment and expertise. In addition, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can be expensive to produce, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol research. One area of interest is the development of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol-based liposomes for targeted drug delivery. Another area of interest is the investigation of the effects of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol on various membrane-bound enzymes and receptors. In addition, the development of new synthesis methods for 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol could lead to more efficient and cost-effective production. Overall, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has the potential to be a valuable tool in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol involves the reaction of 1-octanol, dodecanoyl chloride, and glycerol-3-phosphate in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps. The purity of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Propiedades
Número CAS |
142723-65-7 |
|---|---|
Nombre del producto |
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol |
Fórmula molecular |
C25H52NO7P |
Peso molecular |
509.7 g/mol |
Nombre IUPAC |
[(2R)-2-(dodecanoylamino)-3-octoxypropyl] 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-3-5-7-9-11-12-13-14-16-18-25(28)26-24(23-33-34(29,30)32-21-19-27)22-31-20-17-15-10-8-6-4-2/h24,27H,3-23H2,1-2H3,(H,26,28)(H,29,30)/t24-/m1/s1 |
Clave InChI |
OXROQEHXCANNEM-XMMPIXPASA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@H](COCCCCCCCC)COP(=O)(O)OCCO |
SMILES |
CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO |
Otros números CAS |
142723-65-7 |
Sinónimos |
(R)-1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol 1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol ODADGPG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



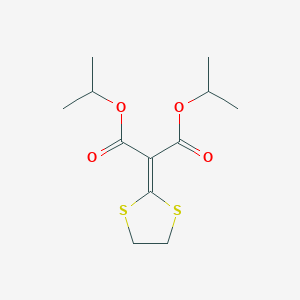
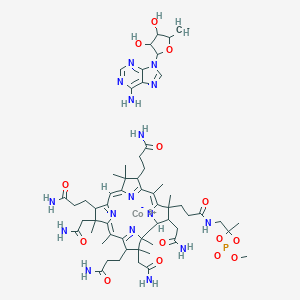
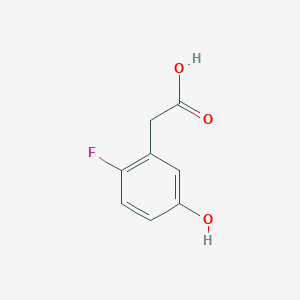
![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)
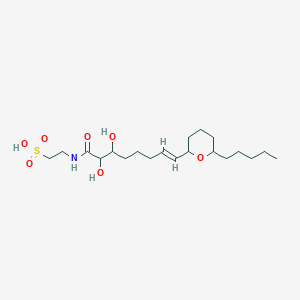
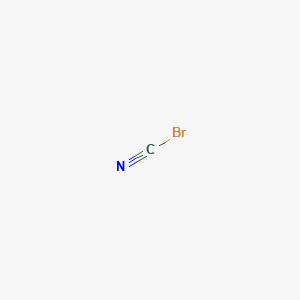
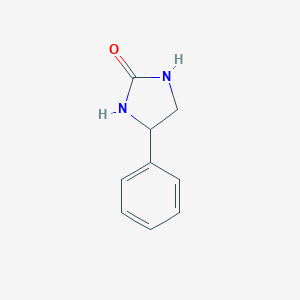
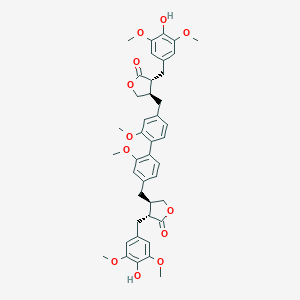
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
